molecular formula C19H14O4 B1260517 6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one

6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one

Cat. No. B1260517
M. Wt: 306.3 g/mol
InChI Key: SXWREBCNSRFADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one is a natural product found in Xiphidium caeruleum with data available.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one, belonging to the isochromene family, has been a subject of interest in synthetic chemistry for its potential applications in medicinal and material sciences. Research has focused on the synthesis of novel isochromene derivatives through various catalytic and synthetic methods, highlighting the compound's significance in the development of new chemical entities with potential pharmacological activities.

  • A study detailed the synthesis of novel antitumor agents, including isochromene derivatives, using a dual role Pd(II) catalyst, emphasizing the utility of such compounds in drug discovery efforts (Mondal, Nogami, Asao, & Yamamoto, 2003).
  • Another research effort explored the synthesis of isochromene and related derivatives via rhodium-catalyzed oxidative coupling, demonstrating the compound's versatility in organic synthesis (Morimoto, Hirano, Satoh, & Miura, 2011).

Biological Activities and Applications

Isochromene derivatives, including 6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one, have been investigated for various biological activities, with studies uncovering their potential in antimicrobial and antifungal applications, as well as their role in the biosynthesis of polyketides.

  • Research on polyketides isolated from the culture of endolichenic fungi revealed new compounds with antimicrobial and radical scavenging activities, highlighting the therapeutic potential of isochromene derivatives (Wang et al., 2012).
  • A novel Danshen methoxybenzo[b]furan derivative, structurally related to isochromenes, was studied for its ability to antagonize adipogenic differentiation and production of inflammatory adipokines, suggesting potential applications in treating obesity-associated diseases (Sung et al., 2010).

Material Science and Other Applications

Isochromene derivatives have also found applications in material science, particularly in the development of fluorescent materials, due to their unique structural and electronic properties.

  • A study on the synthesis of benzo[c]coumarin carboxylic acids, closely related to isochromenes, discussed their fluorescence properties in solid states, indicating potential uses in optoelectronic devices and sensors (Shi, Liang, & Zhang, 2017).

properties

Product Name

6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

8-hydroxy-7-methoxy-10-phenyl-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-2-one

InChI

InChI=1S/C19H14O4/c1-22-15-9-12-10-23-19(21)14-8-7-13(11-5-3-2-4-6-11)17(16(12)14)18(15)20/h2-9,20H,10H2,1H3

InChI Key

SXWREBCNSRFADJ-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=CC3=C2C(=C1)COC3=O)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C2=C(C=CC3=C2C(=C1)COC3=O)C4=CC=CC=C4)O

synonyms

6-hydroxy-5-methoxy-7-phenyl-3H-benzo(de)isochromen-1-one
6-hydroxy-MPBIO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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